5-(4-Chlorobutoxy)quinolin-2(1H)-one
Description
Significance of the Quinolin-2(1H)-one Scaffold in Medicinal Chemistry and Drug Discovery
The quinolin-2(1H)-one scaffold, a bicyclic heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry and drug discovery. nih.gov Its rigid structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a variety of biological targets, including enzymes, receptors, and DNA. nih.gov This structural feature makes it an attractive starting point for the design of new drugs. The versatility of the quinolin-2(1H)-one nucleus allows for extensive chemical modifications at various positions, leading to a diverse library of compounds with a wide array of pharmacological activities. omsynth.comnih.gov Consequently, this scaffold is a recurring motif in numerous clinically approved drugs and investigational agents, underscoring its profound impact on modern pharmacotherapy. nih.gov
Historical Context and Evolution of Quinoline-Based Pharmacophores
The journey of quinoline-based compounds in medicine began with the discovery of quinine, an alkaloid isolated from the bark of the Cinchona tree, which became the first effective treatment for malaria. This seminal discovery in the 19th century sparked immense interest in the quinoline (B57606) nucleus and catalyzed the development of synthetic quinoline-based antimalarial drugs like chloroquine (B1663885) and mefloquine. acs.org Over the decades, the exploration of quinoline derivatives has expanded far beyond infectious diseases. The evolution of synthetic methodologies has enabled chemists to systematically modify the quinoline core, leading to the discovery of compounds with applications in oncology, neurology, and cardiology, among other therapeutic areas. nih.govnih.gov This historical progression highlights the enduring relevance of the quinoline pharmacophore in addressing a multitude of health challenges.
Overview of Diverse Biological Activities Associated with Quinoline Derivatives
Quinoline derivatives have demonstrated a remarkable range of biological activities, solidifying their status as a "privileged structure" in medicinal chemistry. mdpi.comnih.gov The functionalization of the quinoline ring system has yielded compounds with potent anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and cardiovascular effects. omsynth.comnih.gov The specific biological activity is often dictated by the nature and position of the substituents on the quinoline core. For instance, certain substitutions can enhance the compound's ability to inhibit specific enzymes involved in cancer cell proliferation, while others can confer potent activity against various bacterial and fungal pathogens. nih.govpharmaffiliates.com
| Biological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Antimicrobial | Infectious Diseases |
| Anti-inflammatory | Immunology |
| Anticonvulsant | Neurology |
| Cardiovascular | Cardiology |
Rationale for Investigating 5-(4-Chlorobutoxy)quinolin-2(1H)-one and Related Analogues
The specific compound this compound has garnered significant attention not for its direct therapeutic effects, but primarily for its crucial role as a building block in the synthesis of more complex and biologically active molecules. Its chemical structure, featuring a quinolin-2(1H)-one core appended with a 4-chlorobutoxy chain at the 5-position, is strategically designed for further chemical elaboration.
Role as a Key Synthetic Intermediate for Bioactive Compounds
This compound is a pivotal intermediate in the synthesis of several important pharmaceutical compounds. Its most notable application is in the multi-step synthesis of brexpiprazole, an atypical antipsychotic drug used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. The 4-chlorobutoxy group serves as a reactive handle, allowing for the facile introduction of other molecular fragments through nucleophilic substitution reactions. This strategic placement of a reactive group on the quinolin-2(1H)-one scaffold is a common strategy in medicinal chemistry to build molecular complexity and fine-tune the pharmacological properties of the final compound. The availability of this intermediate is therefore critical for the production of these life-changing medications.
Importance of Butoxy and Halogenated Substituents in Quinoline Chemistry
The butoxy and halogenated substituents in this compound are not merely passive components; they play a significant role in influencing the physicochemical properties and reactivity of the molecule.
The butoxy chain , a four-carbon alkyl ether group, increases the lipophilicity of the molecule. mdpi.com This property can be crucial for enhancing a drug's ability to cross cell membranes and reach its biological target. The length and flexibility of the butoxy linker can also influence how the molecule binds to its target receptor, potentially affecting its potency and selectivity.
The terminal chlorine atom is a key reactive site. Halogen atoms, particularly chlorine, are often incorporated into drug candidates to improve their metabolic stability and modulate their pharmacokinetic profiles. nih.gov In the context of a synthetic intermediate, the chlorine atom serves as an excellent leaving group, facilitating the connection of the quinolinone moiety to other parts of the final drug molecule. nih.gov The presence of a halogen can also influence the electronic properties of the molecule, which can in turn affect its binding affinity to its target. researchgate.net
In essence, the combination of the quinolin-2(1H)-one core with the 4-chlorobutoxy side chain in this compound creates a versatile and highly valuable building block for the synthesis of complex and potent therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H14ClNO2 |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
5-(4-chlorobutoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C13H14ClNO2/c14-8-1-2-9-17-12-5-3-4-11-10(12)6-7-13(16)15-11/h3-7H,1-2,8-9H2,(H,15,16) |
InChI Key |
MZKHBOJUCGWGEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C(=C1)OCCCCCl |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of Quinolin 2 1h One Derivatives
Impact of Substituent Position and Nature on Biological Activity
The position and chemical nature of substituents on the quinolin-2(1H)-one scaffold are critical determinants of biological activity. nih.govnih.gov Alterations in these substituents can significantly modulate the compound's interaction with biological targets, thereby affecting its therapeutic potential.
Research has shown that the type of substituent and its placement on the quinoline (B57606) ring can lead to a wide range of pharmacological effects, including anticancer, antimicrobial, and antiviral activities. nih.govontosight.ainih.gov For instance, in the context of anticancer activity, the introduction of various functional groups at different positions has been explored to enhance potency. nih.gov A review of quinoline derivatives highlights that their anticancer properties can be attributed to mechanisms like topoisomerase inhibition and tubulin polymerization inhibition, which are sensitive to the substitution pattern. globalresearchonline.net
The biological activity is not only dependent on the presence of a substituent but also its specific location. For example, studies on ring-substituted 4-hydroxy-1H-quinolin-2-ones have demonstrated that the position of substituents can influence their antifungal and herbicidal activities. nih.gov The electronic properties and steric bulk of the substituents play a pivotal role in the molecule's ability to bind to its target.
Role of the Butoxy Chain in Ligand-Target Interactions
The 4-chlorobutoxy chain at the C-5 position of 5-(4-Chlorobutoxy)quinolin-2(1H)-one is a significant feature that influences its interaction with biological targets. Alkoxy chains, in general, can affect a molecule's lipophilicity, which in turn governs its ability to cross cell membranes and access the target site.
Influence of Halogenation (Chlorine) on Molecular Recognition and Lipophilicity
The presence of a chlorine atom on the butoxy chain of this compound has a profound impact on its physicochemical properties and, consequently, its biological activity. Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic potential of a compound.
Chlorine, being an electron-withdrawing group, can alter the electronic distribution within the molecule, which can influence its ability to participate in various non-covalent interactions, such as hydrogen bonds and van der Waals forces, with the target receptor. This can lead to improved molecular recognition and binding affinity.
Rational Design Principles for Modulating Pharmacological Profiles
The development of potent and selective quinolin-2(1H)-one derivatives is guided by rational design principles that leverage an understanding of their SAR. nih.govnih.gov By systematically modifying the chemical scaffold, medicinal chemists can fine-tune the pharmacological properties of these compounds to achieve desired therapeutic effects.
The quinolin-2(1H)-one core contains both hydrogen bond donor (the N-H group) and acceptor (the C=O group) functionalities. These are crucial for forming specific interactions with biological targets. ontosight.ai The strategic introduction of additional hydrogen bond donors or acceptors through substitution can enhance the binding affinity and selectivity of the compound. For example, incorporating a hydroxyl group can provide an additional hydrogen bond donor/acceptor site, potentially leading to stronger interactions with the target protein. The ability of the thiazole (B1198619) ring, a common substituent, to participate in hydrogen bonding has also been noted. ontosight.ai
SAR studies have identified the C-3, C-6, and C-7 positions of the quinolin-2(1H)-one ring as key sites for functionalization to modulate biological activity. nih.gov
C-3 Position: Substitution at the C-3 position has been shown to be critical for various biological activities. For instance, the introduction of heteroaryl groups at this position has led to the development of potent anticancer agents. nih.gov The nature of the substituent at C-3 can influence the molecule's shape and electronic properties, thereby affecting its interaction with the target.
The following table summarizes the impact of substitutions at these key positions on the biological activity of quinolin-2(1H)-one derivatives based on various studies.
| Position | Type of Substituent | Observed Biological Activity | Reference |
| C-3 | Heteroaryl groups | Anticancer | nih.gov |
| C-6 | Nitro group | Antibacterial | researchgate.netsapub.org |
| C-7 | Alkoxy groups | Anticancer | nih.gov |
SAR in Specific Biological Contexts (e.g., Antiviral, Anticancer, Antimicrobial)
The SAR of quinolin-2(1H)-one derivatives is often context-dependent, with specific structural features being important for different therapeutic applications. nih.govnih.govresearchgate.netnih.govnih.gov
Antiviral Activity: The quinoline scaffold has shown promise in the development of antiviral agents. nih.govnih.gov For instance, certain quinoline derivatives have demonstrated activity against Dengue virus. nih.gov The SAR studies in this area focus on modifications that can interfere with viral replication processes.
Anticancer Activity: Quinolin-2(1H)-one derivatives have been extensively investigated for their anticancer potential. nih.govnih.gov SAR studies have revealed that substitutions at various positions of the quinoline ring can lead to potent antiproliferative activity against a range of cancer cell lines. nih.govdntb.gov.ua For example, some derivatives have been shown to induce apoptosis in cancer cells. nih.gov
Antimicrobial Activity: The quinolin-2(1H)-one scaffold is also a promising platform for the development of new antimicrobial agents. nih.gov Research has shown that certain derivatives exhibit significant activity against multidrug-resistant Gram-positive bacteria. nih.gov The SAR in this context often focuses on enhancing the compound's ability to penetrate bacterial cell walls and inhibit essential bacterial enzymes.
The table below provides a summary of key SAR findings for quinolin-2(1H)-one derivatives in different biological contexts.
| Biological Context | Key Structural Features for Activity | Example of Active Derivative Class | References |
| Antiviral | Modifications on the quinoline scaffold | Novel quinoline derivatives | nih.govnih.gov |
| Anticancer | Substitutions at C-3, C-6, and C-7 positions | 6,7,8-substituted 4-benzyloxyquinolin-2(1H)-ones | nih.gov |
| Antimicrobial | Specific substitutions on the quinoline ring | Quinoline-2-one Schiff-base hybrids | nih.gov |
Biological Activities and Mechanistic Investigations Preclinical and in Vitro
Modulation of Cellular Signaling Pathways and Receptor Interactions
There is no available research data detailing the modulation of cellular signaling pathways or specific receptor interactions for 5-(4-Chlorobutoxy)quinolin-2(1H)-one.
Dopamine (B1211576) Receptor Modulation (e.g., D2 Partial Agonism)
No studies have been identified that investigate the activity of this compound at dopamine receptors, including any potential partial agonism at the D2 receptor.
Impact on Neurotransmission Processes
Specific studies on the impact of this compound on neurotransmission processes have not been found.
Enzyme Inhibition and Activation Studies
There is a lack of published research on the effects of this compound on enzyme activity.
Topoisomerase Inhibition
No data is available to suggest that this compound has been evaluated as a topoisomerase inhibitor. While some quinolinone derivatives have been investigated for such properties, this specific compound has not been the subject of these studies.
Protein Kinase and Phosphoinositide 3-Kinase (PI3K) Inhibition
There are no findings in the current body of scientific literature to indicate that this compound has been studied for its potential to inhibit protein kinases or the phosphoinositide 3-kinase (PI3K) pathway.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. scbt.com They remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression. mdpi.comnih.gov The inhibition of HDACs can result in various anti-cancer effects, and several HDAC inhibitors have been approved for treating specific types of cancer. nih.govnih.gov
HDAC inhibitors are categorized into several classes based on their structure and mechanism of action. nih.gov These compounds are valuable tools in molecular biology for studying epigenetic modifications and their impact on gene expression. scbt.com While the quinoline (B57606) scaffold is a core component of many biologically active compounds, specific research into this compound as an HDAC inhibitor is not extensively documented in current literature. However, the broader class of quinoline derivatives is an area of interest in the development of new therapeutic agents, including potential HDAC inhibitors. Class I HDACs, which include HDAC1, 2, and 3, are particularly important targets in cancer research. mdpi.comnih.gov
COX-2 Enzyme Docking and Inhibition (for related quinolines)
Cyclooxygenase (COX) enzymes are key to the inflammatory process, catalyzing the synthesis of prostaglandins. nih.gov There are two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is typically induced during inflammation, making it a prime target for anti-inflammatory drugs. nih.govrjptonline.org
Various novel quinoline derivatives have been synthesized and evaluated for their ability to inhibit COX enzymes. Molecular docking studies are often employed to understand the binding interactions between these compounds and the active site of the COX-2 enzyme. rjptonline.orgnih.gov Research has shown that certain quinoline derivatives exhibit high inhibitory activity and selectivity for COX-2 over COX-1. nih.gov For instance, studies on quinoline-2-carboxamides and other related structures have identified compounds with significant COX-2 inhibitory potency, comparable to the reference drug celecoxib. researchgate.net This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective COX inhibitors. rjptonline.org
Table 1: COX-2 Inhibition by Selected Quinoline Derivatives
| Compound | Target Enzyme | IC50 (μM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Derivative 12c nih.gov | COX-2 | 0.1 | Not specified |
| Derivative 14a nih.gov | COX-2 | 0.11 | Not specified |
| Derivative 14b nih.gov | COX-2 | 0.11 | Not specified |
| Derivative 19 researchgate.net | COX-2 | 1.21 | 6.52 |
| Derivative 27 researchgate.net | COX-2 | 1.13 | 7.61 |
Anti-Pathogen Activities
Antimicrobial Research (e.g., Antibacterial, Antitubercular)
The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. Research into related quinoline compounds has demonstrated their potential against a range of pathogens, including the bacterium responsible for tuberculosis. nih.govnih.gov Specifically, 8-hydroxyquinoline (B1678124) derivatives have shown good activity against Mycobacterium tuberculosis. researchgate.net For example, Cloxyquin (5-chloroquinolin-8-ol), a related monohalogenated 8-hydroxyquinoline, has exhibited potent antituberculosis activity against numerous clinical isolates, including multidrug-resistant strains. nih.govnih.govresearchgate.net
The efficacy of quinoline derivatives has been quantified against specific and clinically relevant bacterial strains. Studies on cloxyquin have determined its Minimum Inhibitory Concentration (MIC) against standard and clinical isolates of Mycobacterium tuberculosis. The MIC₅₀ and MIC₉₀—the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively—were found to be 0.125 µg/mL and 0.25 µg/mL. nih.govnih.gov Other 8-hydroxyquinoline analogs have also demonstrated potent activity, with some showing MIC₉₀ values of less than 5 µM. researchgate.net Furthermore, certain synthetic quinolone hybrids have shown strong inhibitory action against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Table 2: Antimicrobial Activity of Selected Quinoline Derivatives
| Compound/Derivative | Bacterial Strain | MIC Value |
|---|---|---|
| Cloxyquin nih.gov | Mycobacterium tuberculosis (150 clinical isolates) | MIC₅₀: 0.125 µg/mL, MIC₉₀: 0.25 µg/mL |
| 8-Hydroxyquinoline analogs researchgate.net | Mycobacterium tuberculosis | MIC₉₀: <5 µM |
| Quinolone hybrid 35 nih.gov | MSSA | 0.002 µg/mL |
| Quinolone hybrid 35 nih.gov | MRSA | 0.06 µg/mL |
| Quinolone hybrid 36 nih.gov | MSSA | 0.004 µg/mL |
The primary mechanism of action for the widely successful quinolone class of antibiotics is the inhibition of bacterial DNA gyrase. nih.govpatsnap.com DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, as it introduces negative supercoils into the DNA, which facilitates the unwinding of the double helix. patsnap.comnih.gov Quinolones function by stabilizing the complex between the gyrase enzyme and the cleaved DNA. nih.govnih.gov This action prevents the re-ligation of the DNA strands, leading to the accumulation of double-stranded breaks, which halts DNA replication and ultimately results in bacterial cell death. patsnap.com This mechanism makes DNA gyrase a highly attractive and validated target for antibacterial agents. nih.gov
Antiviral Research (e.g., Anti-Hepatitis B Virus)
The hepatitis B virus (HBV) remains a significant global health issue, and the search for new antiviral agents with novel mechanisms of action is ongoing. nih.gov While direct research on this compound for antiviral activity is limited, related heterocyclic structures, including quinoline and isoquinoline (B145761) analogs, have been investigated for their potential to combat HBV.
For example, a helioxanthin (B1673044) analogue demonstrated potent inhibition of HBV replication by suppressing viral RNA and protein expression. nih.gov This compound was found to down-regulate critical transcription factors, thereby diminishing HBV promoter activity. nih.gov Another area of research involves targeting the viral ribonuclease H (RNase H) activity, which is essential for HBV replication. Inhibitors with a 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) scaffold have been shown to block this enzyme's function. nih.gov These findings suggest that the broader chemical space including quinoline-like structures is a promising area for the development of new anti-HBV therapeutics. wjgnet.com
Enhancement of Viral Transcript Activity
No preclinical or in vitro studies were identified that specifically investigate the effect of this compound on the enhancement of viral transcript activity.
Antimalarial Research (e.g., Plasmodium falciparum inhibition)
Specific research on the efficacy of this compound against Plasmodium falciparum or other malaria parasites is not available in the reviewed literature. While the quinoline core is foundational to widely used antimalarial drugs like chloroquine (B1663885), and research into novel quinoline derivatives continues, data on this particular compound's antimalarial properties has not been published. uliege.benih.gov
Anti-Cancer and Anti-Proliferative Research (Preclinical)
There is a lack of specific preclinical data on the anti-cancer and anti-proliferative activities of this compound. The following subsections reflect this absence of information for the specified mechanisms and evaluations.
Cell Cycle Arrest Mechanisms
No studies detailing the mechanisms by which this compound may induce cell cycle arrest in cancer cells have been found. The general mechanisms of cell cycle arrest, a common target for cancer therapeutics, involve checkpoints at phases like G1, S, or G2/M, often regulated by proteins such as cyclins and cyclin-dependent kinases (CDKs). mdpi.comnih.govnih.gov However, the interaction of this specific compound with these pathways remains uninvestigated.
Induction of Apoptosis Pathways
Information regarding the ability of this compound to induce apoptosis is not present in the available scientific literature. Apoptosis, or programmed cell death, is a key mechanism for anti-cancer agents and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways. nih.govnih.gov The potential for this compound to activate caspases or modulate Bcl-2 family proteins has not been reported.
Inhibition of Angiogenesis
There are no available preclinical data or in vitro studies evaluating the effect of this compound on angiogenesis. The inhibition of new blood vessel formation is a critical strategy in cancer therapy, often targeting pathways involving vascular endothelial growth factor (VEGF). nih.govwikipedia.orgmdpi.com The activity of this specific quinolinone derivative in angiogenesis models has not been documented.
Evaluation against Cancer Cell Lines
No published data from in vitro assays testing the cytotoxic or anti-proliferative effects of this compound against specific human cancer cell lines were found. Consequently, metrics such as IC50 values for this compound are not available.
Receptor Binding Profiles and Ligand-Target Interactions
It is important to distinguish this compound from its isomer, 7-(4-Chlorobutoxy)quinolin-2(1H)-one, which is documented as an impurity related to the pharmaceutical agent Brexpiprazole. While some research exists on the biological activities of the 7-isomer, particularly concerning its potential to modulate neurotransmission, these findings cannot be extrapolated to the 5-isomer due to the critical role of substituent positioning in determining a molecule's pharmacological profile.
Without specific in vitro binding assays or preclinical mechanistic studies, any discussion of the receptor targets for this compound would be speculative. The biological activity of quinolinone derivatives is highly dependent on the nature and position of their substituents, which dictates their interaction with various receptors and enzymes.
Due to the absence of specific research data, a data table on the receptor binding profile of this compound cannot be provided at this time. Further preclinical and in vitro studies are necessary to elucidate the pharmacological properties and potential therapeutic applications of this specific chemical entity.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. nih.gov This technique is crucial for understanding the basis of a ligand's interaction with its biological target. For 5-(4-Chlorobutoxy)quinolin-2(1H)-one, docking simulations can be employed to explore its binding mode within the active sites of various enzymes or receptors, providing a foundation for understanding its potential pharmacological effects.
The primary goal of molecular docking is to predict the conformation and orientation (the "pose") of a ligand within a protein's binding site. dergipark.org.tr The process involves sampling a wide range of possible poses and using a scoring function to estimate the binding affinity for each one. The pose with the most favorable score is considered the most likely binding mode. dergipark.org.tr
For this compound, a typical docking study would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts with amino acid residues in the target protein. nih.gov The binding affinity is often expressed as a negative value in kcal/mol, where a more negative number indicates a stronger predicted interaction. dergipark.org.tr These simulations can reveal, for instance, how the quinolinone core, the flexible chlorobutoxy chain, and the oxygen and chlorine atoms contribute to binding.
Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information generated from a molecular docking study.
Molecular docking results are frequently used to explain and rationalize experimental data obtained from in vitro biological assays. ekb.eg If a compound like this compound demonstrates activity in a laboratory test, docking can provide a plausible molecular mechanism for this activity. For example, if a series of related compounds shows varying levels of inhibitory activity against an enzyme, docking can help correlate the binding scores and specific interactions with the observed biological data. ekb.eg A strong correlation between predicted binding affinities and experimental activity lends confidence to the proposed binding mode and can guide the design of future experiments.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.
A primary outcome of a QSAR study is the identification of molecular descriptors that have the most significant impact on biological activity. nih.gov These descriptors can represent various physicochemical properties, such as steric (size, shape), electronic (charge distribution), and hydrophobic characteristics. For a series of analogues based on the this compound scaffold, a QSAR model could highlight the importance of factors like the length and flexibility of the alkoxy chain, the presence of the chlorine atom, and the electronic nature of the quinolinone ring system for a specific biological effect. nih.gov This information is invaluable for understanding which structural modifications are likely to enhance or diminish activity.
Once a statistically robust QSAR model is established, its main application is to predict the biological activity of novel analogues before they are synthesized. nih.gov This predictive capability allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. nih.gov For example, a validated QSAR model could be used to screen a virtual library of compounds derived from this compound, identifying candidates with the highest predicted potency for subsequent synthesis and testing.
Table 2: Example of a QSAR Prediction for Novel Analogues of this compound
Note: The data in this table is hypothetical, illustrating how a QSAR model would predict activities for new chemical structures.
Pharmacophore Modeling and Virtual Screening
A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov Pharmacophore modeling identifies this common set of features from a group of active molecules and defines their spatial arrangement. frontiersin.org
Based on the structure of this compound, a pharmacophore model could be constructed, likely featuring a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the N-H group), a hydrophobic region (the butoxy chain), and an aromatic ring system. nih.gov
Once a pharmacophore model is validated, it can be used as a 3D query to rapidly search large chemical databases, a process known as virtual screening. nih.govfrontiersin.org This allows for the identification of structurally diverse molecules that match the pharmacophore and are therefore potential "hits" with similar biological activity. nih.gov This approach is a powerful strategy for discovering novel chemical scaffolds that could serve as starting points for new drug development projects. frontiersin.org
In Silico Analysis of Metabolic Pathways (Preclinical)
In the early stages of drug discovery and development, in silico analysis of metabolic pathways provides a crucial, predictive lens through which the metabolic fate of a new chemical entity can be preliminarily assessed. For the novel compound this compound, while specific preclinical studies on its metabolic pathways are not publicly available, a hypothetical metabolic profile can be constructed using established computational models and knowledge of the metabolism of structurally related quinoline (B57606) derivatives. Such predictive studies are instrumental in identifying potential metabolites, anticipating the enzymes involved, and flagging any possible metabolic liabilities before extensive in vitro and in vivo testing is undertaken.
Computational tools for metabolism prediction can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods rely on the chemical structure of the compound to predict its metabolic fate, drawing from databases of known metabolic transformations. Structure-based methods, on the other hand, utilize the three-dimensional structures of metabolic enzymes, such as cytochrome P450 (CYP) isoforms, to dock the compound and predict its binding affinity and potential sites of metabolism. A combination of these methods can provide a comprehensive overview of the likely metabolic pathways.
For this compound, the primary sites for metabolic transformation are anticipated to be the quinolinone core and the chlorobutoxy side chain. The quinolinone ring is susceptible to oxidation, while the side chain can undergo dealkylation and oxidation. Phase I metabolism is likely to be dominated by CYP enzymes, followed by Phase II conjugation reactions to enhance water solubility and facilitate excretion.
Based on these general principles, a series of potential Phase I and Phase II metabolites of this compound can be predicted. The following tables outline these hypothetical metabolic transformations.
Predicted Phase I Metabolites
Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis. For this compound, oxidation is the most probable route.
| Predicted Metabolite Name | Metabolic Reaction | Primary Enzymes Involved (Predicted) |
| 5-(4-Chlorobutoxy)-x-hydroxyquinolin-2(1H)-one | Aromatic Hydroxylation | CYP1A2, CYP3A4 |
| 5-(4-Hydroxybutoxy)quinolin-2(1H)-one | O-Dealkylation | CYP2D6, CYP3A4 |
| 5-(3-Carboxymethoxy)quinolin-2(1H)-one | Oxidation of the butoxy chain | Alcohol Dehydrogenase, Aldehyde Dehydrogenase |
Predicted Phase II Metabolites
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their elimination from the body.
| Predicted Metabolite Name | Metabolic Reaction | Primary Enzymes Involved (Predicted) |
| This compound-O-glucuronide | Glucuronidation | UDP-glucuronosyltransferases (UGTs) |
| x-Hydroxy-5-(4-chlorobutoxy)quinolin-2(1H)-one-sulfate | Sulfation | Sulfotransferases (SULTs) |
| 5-(4-Hydroxybutoxy)quinolin-2(1H)-one-glucuronide | Glucuronidation | UDP-glucuronosyltransferases (UGTs) |
It is important to emphasize that this in silico analysis is predictive and serves as a guide for future preclinical studies. The actual metabolic pathways of this compound would need to be confirmed through rigorous in vitro experiments with liver microsomes and hepatocytes, followed by in vivo studies in animal models. These experimental data would then be used to refine and validate the initial computational predictions, providing a comprehensive understanding of the compound's metabolic profile.
Applications As Research Probes and Chemical Tools
Use in Biochemical Assays for Enzyme and Receptor Studies
The quinolin-2(1H)-one nucleus is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. imist.ma Derivatives of this scaffold have been extensively studied for their interactions with various enzymes and receptors. For instance, novel agonists for the β2-adrenoceptor have been designed and synthesized based on a 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one moiety. researchgate.net These compounds demonstrated potent effects in cellular assays and potent relaxant effects on airway smooth muscle, highlighting the utility of the quinolinone core in receptor binding studies. researchgate.net
In this context, 5-(4-Chlorobutoxy)quinolin-2(1H)-one serves as an ideal starting material. The 4-chlorobutoxy group is a reactive handle that allows chemists to introduce a variety of functional groups through nucleophilic substitution. This enables the construction of a library of derivative compounds that can be screened in biochemical assays to probe enzyme active sites or receptor binding pockets. The length of the butoxy spacer provides flexibility, allowing the quinolinone core to orient itself optimally for interaction with its biological target.
Development of Fluorescent Probes based on Quinoline (B57606) Scaffolds
The quinoline scaffold is inherently fluorescent and has been widely explored for the development of molecular probes for bio-imaging. nih.gov The quinolin-2(1H)-one fluorophore, in particular, exhibits desirable photophysical properties that can be fine-tuned through chemical modification. nih.gov Its fluorescence is often sensitive to the local microenvironment, making it suitable for creating sensors that respond to changes in polarity, pH, or the presence of specific analytes. nih.gov
The development of novel fluorescent probes for detecting biologically important molecules, such as thiols, has been accomplished using the 2(1H)-quinolone skeleton. nih.gov The utility of this compound in this field lies in its bifunctional nature. The quinolinone portion acts as the fluorescent reporter, while the terminal chloride on the butoxy chain provides a convenient site for covalent attachment to a recognition moiety (e.g., an antibody, a peptide, or a small molecule with affinity for a specific target). This allows for the rational design of targeted fluorescent probes where the location and concentration of a biomolecule of interest can be visualized within cells or tissues.
Investigation of Quinoline-Based Theranostic Ligands
"Theranostics" refers to the integration of diagnostic imaging and targeted therapy. In oncology, this often involves a targeting molecule that can be labeled with either a diagnostic radionuclide for imaging (e.g., Gallium-68 for PET scans) or a therapeutic radionuclide for treatment (e.g., Lutetium-177). The quinoline scaffold has proven to be a cornerstone in the development of such theranostic agents, particularly for targeting Fibroblast Activation Protein (FAP). snmjournals.org
Fibroblast Activation Protein (FAP) is a cell-surface serine protease that is overexpressed in the stroma of more than 90% of human epithelial carcinomas, while its presence in healthy adult tissues is very low. snmjournals.orgmdpi.com This differential expression makes FAP an excellent target for cancer diagnosis and therapy. nih.gov A highly successful class of FAP-targeting molecules, known as FAP inhibitors (FAPIs), is built upon a quinoline core. researchgate.net
Several potent, quinoline-based FAP inhibitors have been developed and are used clinically as PET imaging agents when labeled with Gallium-68. mdpi.com The most prominent examples, such as FAPI-04 and FAPI-46, are based on an N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) scaffold. mdpi.comnih.gov These molecules bind with high affinity to FAP, allowing for high-contrast imaging of tumors. snmjournals.org
While many established FAPIs utilize a quinoline-4-carboxamide core, the broader quinoline and quinolinone family remains a fertile ground for developing new FAP-targeting ligands. nih.govnih.gov A compound like this compound provides a valuable platform for synthesizing novel FAPI derivatives. The chlorobutoxy chain can be used to link the quinolinone headgroup to the cyanopyrrolidine binding unit and a chelator (like DOTA) necessary for radiolabeling. This modular approach allows researchers to explore how changes in the core structure affect the pharmacokinetic properties, tumor uptake, and clearance of the resulting theranostic agent. snmjournals.org
| Compound | Core Scaffold | Application | Key Feature |
|---|---|---|---|
| FAPI-04 | Quinoline-4-carboxamide | FAP-targeted PET imaging and therapy | High affinity for FAP and rapid internalization into tumors. snmjournals.org |
| FAPI-46 | Quinoline-4-carboxamide | FAP-targeted PET imaging | Features a modified linker for enhanced pharmacokinetic properties. researchgate.net |
| FAP-2286 | Cyclic Peptide | FAP-targeted PET imaging | A peptide-based agent with high tumor retention. nih.gov |
Role in the Study of Bio-organic and Bio-organometallic Processes
Bio-organometallic chemistry merges the principles of organometallic chemistry with biological systems, leading to novel therapeutic and diagnostic agents. The quinoline nucleus is a versatile ligand in organometallic chemistry, capable of coordinating with various transition metals to form stable complexes. nih.gov These complexes can exhibit unique biological activities that are distinct from their organic precursors.
This compound can serve as a precursor for novel bio-organometallic compounds. The nitrogen and carbonyl oxygen atoms of the quinolinone ring system can act as coordination sites for metal ions. Furthermore, the terminal chloride of the side chain can be substituted with other organometallic moieties, such as a cyclopentadienyl (B1206354) group to create a ferrocene-like conjugate, or other metal-coordinating ligands. This allows for the synthesis of multifunctional molecules where the quinolinone part might confer biological targeting or fluorescence, while the organometallic part introduces catalytic activity, redox properties, or serves as a heavy-atom contrast agent for imaging.
Impurity Profiling and Stability Studies in Pharmaceutical Synthesis
Identification and Synthesis of Process-Related Impurities
Process-related impurities are chemical entities that arise during the synthesis of an API. Their formation is influenced by the synthetic route, reaction conditions, and the purity of starting materials and reagents. For 5-(4-Chlorobutoxy)quinolin-2(1H)-one, a plausible synthetic pathway involves the O-alkylation of 5-hydroxyquinolin-2(1H)-one with a suitable four-carbon electrophile, such as 1-bromo-4-chlorobutane (B103958) or 1,4-dichlorobutane, in the presence of a base.
From this synthetic scheme, several potential process-related impurities can be identified:
Unreacted Starting Materials: Residual 5-hydroxyquinolin-2(1H)-one may be present if the reaction does not proceed to completion.
By-products from Side Reactions: Over-alkylation or reactions with impurities in the starting materials can lead to various by-products. For instance, a reaction could potentially occur at the nitrogen of the quinolinone ring, leading to an N-alkylated impurity. Another possible side reaction is the formation of a dimer where two molecules of 5-hydroxyquinolin-2(1H)-one are linked by a butoxy bridge.
Residual Reagents and Solvents: Any reagents, catalysts, or solvents used in the synthesis and purification steps could remain in the final product.
The identification of these impurities is crucial for quality control. Once a potential impurity is detected, its structure must be confirmed. This often involves synthesizing the impurity independently and using spectroscopic techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy for characterization. The synthesized impurity then serves as a reference standard for analytical method development and validation.
| Impurity Name | Potential Origin | Type |
|---|---|---|
| 5-Hydroxyquinolin-2(1H)-one | Incomplete reaction | Starting Material |
| 1,4-Dichlorobutane / 1-Bromo-4-chlorobutane | Incomplete reaction | Reagent |
| 5,5'-(Butane-1,4-diylbis(oxy))bis(quinolin-2(1H)-one) | Reaction of the product with the starting material | By-product (Dimer) |
| 1-(4-Chlorobutyl)-5-hydroxyquinolin-2(1H)-one | N-alkylation side reaction | By-product (Isomer) |
Development of Analytical Methods for Impurity Detection and Quantification
To ensure that the levels of impurities are within acceptable safety limits, sensitive and specific analytical methods must be developed and validated. High-Performance Liquid Chromatography (HPLC), particularly with UV detection, is the most common technique for impurity profiling due to its high resolution and sensitivity. biomedres.us
A typical approach for method development involves screening various stationary phases (columns), mobile phase compositions, and detector wavelengths to achieve optimal separation of the main compound from all known and potential impurities. The method should be capable of resolving the API peak from peaks corresponding to starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC-UV): A reverse-phase HPLC method is generally preferred for compounds like quinolinones. The method development process aims to find conditions that provide good peak shape and resolution for the main compound and its impurities.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for the identification of unknown impurities. MS provides mass-to-charge ratio information, which helps in elucidating the molecular weight and structure of the impurities, especially when compared against the expected synthetic pathway and degradation patterns.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV spectrum of the analyte (e.g., 220-320 nm) |
| Column Temperature | 25-40 °C |
| Injection Volume | 10-20 µL |
Forced Degradation Studies
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than those used for accelerated stability testing. asianjpr.com These studies are essential for understanding the intrinsic stability of a molecule and for identifying potential degradation products that could form under various storage or handling conditions. asianjpr.comnih.gov According to International Council for Harmonisation (ICH) guidelines, stress testing should include exposure to acidic, basic, oxidative, photolytic, and thermal stress. ajrconline.org The goal is typically to achieve 5-20% degradation of the active substance to ensure that the analytical methods are challenged to detect and resolve the degradants. researchgate.net
For this compound, potential degradation pathways could include:
Acid/Base Hydrolysis: The ether linkage of the chlorobutoxy group could be susceptible to cleavage under strong acidic or basic conditions, potentially yielding 5-hydroxyquinolin-2(1H)-one. The lactam ring in the quinolinone structure could also open under harsh hydrolytic conditions.
Oxidation: While the molecule lacks easily oxidizable groups like amines, other parts of the structure could be susceptible to strong oxidizing agents like hydrogen peroxide.
Photolysis: Exposure to UV or visible light can induce degradation, often through radical mechanisms. The stability of the quinolinone ring system under photolytic stress would need to be evaluated.
Thermal Stress: High temperatures can provide the energy needed to overcome activation barriers for degradation reactions.
| Stress Condition | Typical Reagents and Conditions |
|---|---|
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature or elevated (e.g., 80°C) |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature or elevated (e.g., 80°C) |
| Oxidation | 3-30% H₂O₂, room temperature |
| Thermal | Dry heat (e.g., 60-100°C) or high humidity (e.g., 75% RH) |
| Photolytic | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |
Stability-Indicating Methods Development
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the API without interference from its degradation products, process impurities, or other components in the sample matrix. nih.gov The development of a robust SIM is a regulatory requirement and a cornerstone of any stability study.
The development process begins with the samples generated during forced degradation studies. An analytical technique, typically HPLC, is then developed to demonstrate "specificity," which is the ability to resolve the API peak from all potential degradant and impurity peaks. The peak purity of the API under these stress conditions is often assessed using a photodiode array (PDA) detector or by LC-MS to ensure that the main peak is not co-eluting with any other substance.
Once developed, the SIM must be validated according to ICH Q2(R1) guidelines. This validation process establishes the performance characteristics of the method and ensures that it is suitable for its intended purpose.
| Validation Parameter | Description |
|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradants). |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. |
| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Future Perspectives and Research Directions
Advancements in Synthetic Methodologies for Quinolin-2(1H)-one Derivatives
The future of synthesizing derivatives of 5-(4-Chlorobutoxy)quinolin-2(1H)-one will likely focus on enhancing efficiency, sustainability, and molecular diversity. While classical methods like the Conrad-Limpach and Knorr cyclizations have been foundational, modern advancements are paving the way for more sophisticated approaches. nih.gov
Key future directions include:
Green Chemistry Approaches: Expect a shift towards more environmentally friendly methods, such as microwave-assisted and ultrasound-irradiated reactions, which often lead to higher yields and shorter reaction times. nih.govtandfonline.com The use of greener solvents like water or ethanol-water mixtures is also a growing trend. tandfonline.com
Catalytic Systems: The development of novel transition-metal-catalyzed reactions, including those using palladium, copper, and cobalt, will enable more precise and complex molecular constructions through C-H bond activation and cross-coupling strategies. mdpi.comresearchgate.net
One-Pot and Multicomponent Reactions (MCRs): To improve step-economy and reduce waste, future syntheses will increasingly rely on one-pot and multicomponent reactions. These strategies allow for the assembly of complex quinolinone derivatives from simple precursors in a single step, streamlining the path to novel analogs. tandfonline.commdpi.comnih.gov
Diversity-Oriented Synthesis (DOS): DOS strategies will be crucial for generating large libraries of quinolinone derivatives. By systematically varying the substituents on the quinoline (B57606) core and the chlorobutoxy side chain, researchers can efficiently explore a vast chemical space to identify compounds with novel biological activities. mdpi.com
| Synthetic Advancement | Anticipated Benefit |
| Green Chemistry | Reduced environmental impact, increased safety |
| Advanced Catalysis | Higher efficiency, novel bond formations |
| One-Pot Reactions | Improved step-economy, reduced waste |
| Diversity-Oriented Synthesis | Rapid generation of compound libraries |
Deeper Elucidation of Mechanism of Action for Novel Biological Activities
While the biological activity of this compound itself is not well-documented, its structural similarity to pharmacologically active compounds suggests it could interact with various biological targets. The closely related isomer, 7-(4-chlorobutoxy)quinolin-2(1H)-one, is known to be an intermediate in the synthesis of Brexpiprazole, a modulator of serotonin and dopamine (B1211576) pathways. biosynth.com This connection points to the nervous system as a primary area of investigation.
Future research must focus on moving beyond initial phenotypic screening to a detailed understanding of the molecular mechanisms. This can be achieved through:
Target Deconvolution: Employing modern techniques like thermal proteome profiling and affinity purification with mass spectrometry to identify the direct protein targets of novel quinolinone derivatives. nih.gov
Bacterial Cytological Profiling: For derivatives showing antimicrobial potential, this method can quickly provide insights into the mechanism of action by observing morphological changes in bacteria upon treatment. nih.gov
Genetic and Genomic Approaches: Selecting for resistant mutants and subsequent whole-genome sequencing can pinpoint the specific molecular target of a compound. nih.gov A deeper understanding of how these compounds interact with their targets is essential for optimizing their therapeutic potential and minimizing off-target effects.
Rational Design of Next-Generation Quinoline-Based Chemical Probes
The quinoline scaffold is highly attractive for developing chemical probes due to its inherent fluorescent properties and synthetic versatility. nih.gov Future work could rationally design probes based on the this compound structure for various bio-imaging applications.
The design strategy for these next-generation probes will likely involve a modular approach, where different parts of the molecule are systematically modified: nih.gov
The Quinolinone Core: This serves as the fluorophore. Modifications to the ring system can tune the photophysical properties, such as emission wavelength and quantum yield.
The Butoxy Linker: The length and nature of the linker can be altered to optimize cell permeability and subcellular localization.
The Terminal Chlorine: The reactive chlorine atom is an ideal handle for introducing diversity. It can be substituted with various functionalities to create probes that respond to specific analytes (e.g., metal ions, pH, reactive oxygen species) or to target specific cellular components like lysosomes or lipid droplets. crimsonpublishers.com
This rational design approach, which combines synthesis with photophysical characterization, will enable the creation of highly sensitive and selective probes for visualizing complex biological processes in living cells. nih.govcrimsonpublishers.com
Exploration of New Therapeutic Areas and Targets
The quinoline and quinolin-2(1H)-one motifs are associated with an exceptionally broad range of pharmacological activities. nih.govnih.gov This versatility provides a strong foundation for exploring the therapeutic potential of this compound derivatives in a multitude of diseases.
Future research will likely extend beyond the established central nervous system applications to include:
Oncology: Many quinoline derivatives exhibit anticancer activity by targeting critical pathways involving kinases (like c-Met, EGF, VEGF), topoisomerases, and tubulin polymerization. orientjchem.orgnih.gov New analogs could be screened against various cancer cell lines to identify potent and selective antiproliferative agents. nih.gov
Infectious Diseases: The quinoline core is famous for its role in antimalarial drugs like chloroquine (B1663885). nih.govmdpi.com There is significant potential for developing novel derivatives active against drug-resistant malaria, as well as new antibacterial, antifungal, and antiviral agents. nih.govacs.org
Inflammatory Diseases: Certain quinoline compounds have demonstrated anti-inflammatory properties, suggesting a role in treating chronic inflammatory conditions. nih.gov
The exploration of these therapeutic areas will be driven by high-throughput screening of derivative libraries against a wide array of biological targets.
Integration of Advanced Computational Approaches in Compound Design
Computer-Aided Drug Design (CADD) is an indispensable tool for accelerating the discovery and optimization of new drugs. nih.gov The future development of this compound derivatives will heavily rely on the integration of advanced computational methods. fmhr.org
Key computational strategies will include:
Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, molecular docking and molecular dynamics simulations can be used to predict how different quinolinone derivatives will bind. nih.gov This allows for the rational design of compounds with improved potency and selectivity.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, methods like quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be used. These techniques build models based on a set of known active compounds to predict the activity of new, untested molecules, guiding synthetic efforts. nih.gov
Predictive Modeling: Computational tools are increasingly used to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) and potential toxicity. Integrating these predictions early in the design process helps to reduce late-stage failures of drug candidates. nih.gov
By combining these in silico techniques with traditional synthetic and biological evaluation, researchers can design the next generation of quinoline-based compounds more efficiently and cost-effectively. fmhr.org
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for quinolin-2(1H)-one derivatives like 5-(4-Chlorobutoxy)quinolin-2(1H)-one?
- Methodological Answer :
- Solid-Phase Synthesis : Anthranilates and bromoketones are used as synthons for constructing the quinolinone core. For example, 7-substituted derivatives are synthesized via acylation of immobilized primary amines, followed by bromoketone cyclization .
- Nucleophilic Substitution : Chlorobutoxy groups can be introduced via nucleophilic displacement reactions. For instance, 4-chloro derivatives react with alkoxy nucleophiles under basic conditions (e.g., KOH/EtOH) to form ether-linked substituents .
- Optimization Tips : Use polar aprotic solvents (e.g., DMF) and controlled heating (60–80°C) to improve yield and regioselectivity.
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- IR Spectroscopy : Identify C=O (1650–1700 cm⁻¹) and C–O–C (1100–1250 cm⁻¹) stretching vibrations .
- ¹H NMR : Key signals include the quinolinone NH proton (δ 10–12 ppm), aromatic protons (δ 6.5–8.5 ppm), and chlorobutoxy –CH₂– groups (δ 3.5–4.5 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~295 for C₁₃H₁₄ClNO₃) and fragmentation patterns confirm the chlorobutoxy side chain .
Q. What are the structural determinants of biological activity in quinolin-2(1H)-one derivatives?
- Methodological Answer :
- Core Modifications : Substitution at positions 3, 4, and 5 (e.g., arylpiperazine or pyrazole groups) enhances receptor binding .
- Linker Length : A five-atom spacer between the quinolinone and arylpiperazine improves pharmacokinetics (e.g., compound S6 in ).
- Table: Key Substituents and Activities
| Position | Substituent | Biological Activity | Reference |
|---|---|---|---|
| 5 | 4-Chlorobutoxy | Improved solubility | |
| 3 | Morpholinomethyl | Anticancer (docking affinity) | |
| 7 | Arylpiperazine | Antipsychotic/antidepressant |
Advanced Research Questions
Q. How can computational methods design greener synthetic routes for this compound?
- Methodological Answer :
- DFT Studies : Optimize reaction pathways using Gaussian 16 at the B3LYP/6-31G(d) level to predict energy barriers and intermediates .
- Solvent Screening : Simulate solvent effects (e.g., water vs. THF) to reduce hazardous waste. Base-free aqueous syntheses are viable alternatives to traditional methods .
- Mechanistic Insights : Identify rate-limiting steps (e.g., cyclization) and propose catalysts (e.g., ascorbic acid) to accelerate reactions .
Q. What contradictions exist in reported pharmacological data for quinolin-2(1H)-one derivatives?
- Methodological Answer :
- SAR Discrepancies : While morpholinomethyl groups show anticancer activity in docking studies , their in vivo efficacy may vary due to metabolic instability.
- Antioxidant Efficiency : Substituent electronegativity (e.g., Cl vs. F) impacts oxidation inhibition in lubricants, but correlations with quantum parameters (e.g., HOMO-LUMO gaps) require validation .
- Resolution Strategy : Use hybrid assays (e.g., in silico docking + in vitro kinase profiling) to reconcile computational and experimental results .
Q. How can polymorphic forms of this compound be analyzed for drug development?
- Methodological Answer :
- XRPD and DSC : Characterize crystalline forms (e.g., Form I vs. II) using X-ray powder diffraction and differential scanning calorimetry .
- Solvate Screening : Test stability in hydrates or lactic acid co-crystals to enhance bioavailability .
- Table: Polymorph Screening Conditions
| Form | Solvent System | Melting Range (°C) | Solubility (mg/mL) |
|---|---|---|---|
| I | Ethanol/Water | 180–182 | 2.1 |
| II | Acetonitrile | 175–177 | 3.8 |
Q. Methodological Considerations
- Synthetic Challenges : Chlorobutoxy side chains may undergo elimination under strong acidic/basic conditions. Use mild reagents (e.g., NaHCO₃) .
- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals .
- Ethical Compliance : Adopt green chemistry principles (e.g., solvent recycling) to align with environmental regulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
